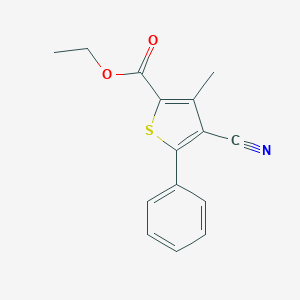![molecular formula C11H13NO2S B273702 3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid, commonly known as DMPA-SA, is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-containing compounds and has a molecular weight of 233.35 g/mol. In
Mechanism of Action
The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion. The thiol group present in DMPA-SA acts as a ligand and coordinates with the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of the target metal ion.
Biochemical and Physiological Effects:
DMPA-SA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further studies in drug development.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DMPA-SA in lab experiments is its high selectivity and sensitivity towards mercury ions. This makes it a valuable tool for the detection of mercury ions in environmental samples. However, one of the limitations of using DMPA-SA is its limited solubility in water, which can affect its performance in certain applications.
Future Directions
There are several future directions for the study of DMPA-SA. One potential area of research is the development of DMPA-SA-based fluorescent sensors for the detection of other metal ions. Another area of interest is the development of DMPA-SA-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further studies are needed to explore the biochemical and physiological effects of DMPA-SA and its potential applications in drug development.
Conclusion:
In conclusion, DMPA-SA is a promising compound that has attracted significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. DMPA-SA has been extensively studied for its potential applications in the development of fluorescent sensors for the detection of mercury ions. The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion, resulting in a change in fluorescence. Further studies are needed to explore the potential applications of DMPA-SA in drug development and other areas of scientific research.
Synthesis Methods
The synthesis of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. The reaction yields DMPA-SA as a white crystalline solid with a melting point of 159-160°C. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
DMPA-SA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of fluorescent sensors for the detection of metal ions. DMPA-SA has been shown to exhibit high selectivity and sensitivity towards mercury ions, making it a promising candidate for the development of mercury ion sensors.
properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2S/c1-12(2)9-5-3-8(4-6-9)7-10(15)11(13)14/h3-7,15H,1-2H3,(H,13,14)/b10-7- |
InChI Key |
SMLVBPACIMMDSE-YFHOEESVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)O)\S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)

![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
